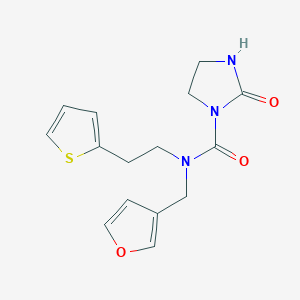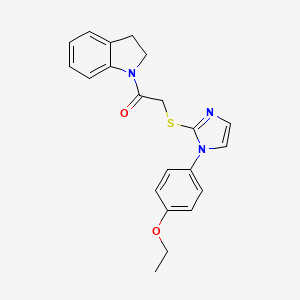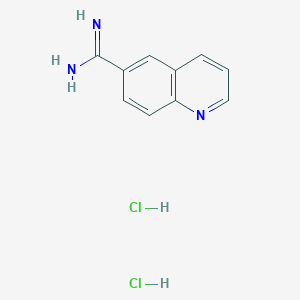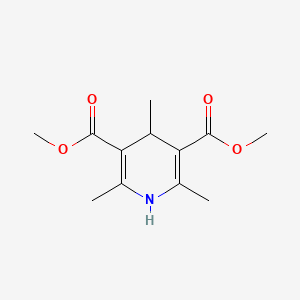![molecular formula C18H20N6 B2656768 6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile CAS No. 2380172-85-8](/img/structure/B2656768.png)
6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile, also known as JNJ-40411813, is a small molecule compound that has been studied for its potential therapeutic applications in various diseases. It belongs to the class of pyridine carbonitriles and has a molecular weight of 401.47 g/mol.
作用機序
6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile acts as a selective inhibitor of the sigma-1 receptor, which is a chaperone protein that is involved in various cellular processes, including calcium signaling, protein folding, and stress response. By inhibiting the sigma-1 receptor, this compound can modulate various cellular pathways and signaling cascades, leading to its anti-inflammatory, antitumor, and neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the induction of apoptosis in cancer cells, and the modulation of calcium signaling and protein folding in neuronal cells. This compound has also been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
実験室実験の利点と制限
6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile has several advantages for lab experiments, including its high purity and yield, its favorable pharmacokinetic profile, and its well-studied mechanism of action. However, there are also some limitations to using this compound in lab experiments, such as its high cost and the need for specialized equipment and expertise for its synthesis and analysis.
将来の方向性
There are several future directions for the study of 6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile, including its potential use in combination therapies for cancer and inflammation, its further exploration as a neuroprotective agent, and its optimization for improved pharmacokinetic properties and reduced toxicity. Additionally, this compound could be studied for its potential use in other diseases, such as autoimmune disorders and metabolic diseases. Further studies are needed to fully understand the therapeutic potential of this compound and its mechanism of action.
合成法
The synthesis of 6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile involves the reaction of 6-cyclobutyl-4-aminopyrimidine and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-piperazinecarboxylic acid tert-butyl ester in the presence of a palladium catalyst. The resulting product is then treated with trifluoroacetic acid to obtain the final compound. The process yields this compound in good purity and yield.
科学的研究の応用
6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound has also been found to have antitumor activity in preclinical studies, with the potential to be used as a chemotherapeutic agent. Additionally, this compound has been studied for its potential use in treating neurological disorders, such as Alzheimer's disease, by targeting the sigma-1 receptor.
特性
IUPAC Name |
6-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6/c19-12-15-5-2-6-17(22-15)23-7-9-24(10-8-23)18-11-16(20-13-21-18)14-3-1-4-14/h2,5-6,11,13-14H,1,3-4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWLAEAWERAYRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)N3CCN(CC3)C4=CC=CC(=N4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(2-chloroanilino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide](/img/structure/B2656686.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2656687.png)
![5-Chloro-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]pyrimidin-2-amine](/img/structure/B2656688.png)

sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene})amine](/img/structure/B2656691.png)
![3-[3-(1-Methylimidazol-2-yl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2656693.png)

![3-(benzylsulfonyl)-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2656695.png)
![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)
![3-(4-methoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2656702.png)



![5-[(3-fluoro-4-methoxyphenyl)methyl]-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2656708.png)